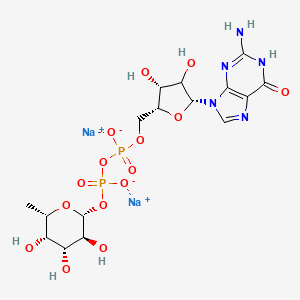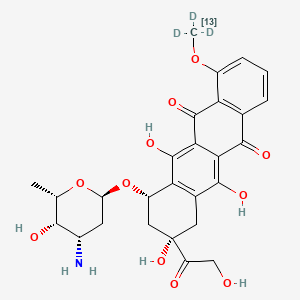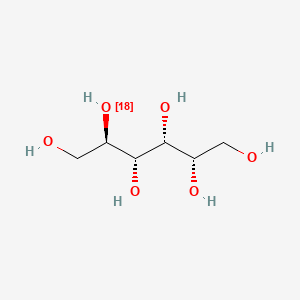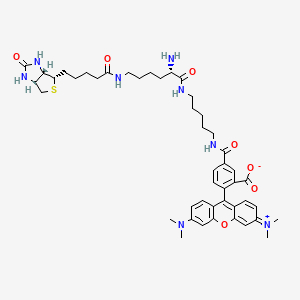
TMR Biocytin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TMR Biocytin: 5-(and-6)-Tetramethylrhodamine Biocytin , is a water-soluble neuronal tracer. It combines the fluorescent dye tetramethylrhodamine with biocytin, a biotin derivative. This compound is widely used in scientific research due to its ability to produce bright, orange fluorescence, making it easily detectable in both fixed and unfixed tissue samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TMR Biocytin involves the conjugation of tetramethylrhodamine with biocytin. The process typically includes the activation of the carboxyl group of tetramethylrhodamine using a coupling reagent, followed by the reaction with the amine group of biocytin. The reaction is carried out under mild conditions to preserve the integrity of both molecules .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified using chromatographic techniques and stored under conditions that protect it from light and moisture .
Chemical Reactions Analysis
Types of Reactions: TMR Biocytin undergoes various chemical reactions, including:
Oxidation: The tetramethylrhodamine moiety can undergo oxidation, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can affect the biotin moiety, altering its binding affinity to streptavidin.
Substitution: The biotin moiety can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized tetramethylrhodamine derivatives.
Reduction: Reduced biotin derivatives.
Substitution: Substituted biotin derivatives.
Scientific Research Applications
TMR Biocytin is extensively used in various fields of scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed as a neuronal tracer to map neural circuits and study neuronal connectivity.
Medicine: Utilized in imaging techniques to visualize cellular and tissue structures.
Industry: Applied in the development of diagnostic assays and biosensors
Mechanism of Action
TMR Biocytin exerts its effects through its fluorescent properties and its ability to bind to streptavidin. The tetramethylrhodamine moiety emits bright orange fluorescence upon excitation, allowing for easy detection. The biotin moiety binds strongly to streptavidin, facilitating the localization and visualization of the compound in biological samples. This binding interaction is crucial for its use in various imaging and diagnostic applications .
Comparison with Similar Compounds
CF Dye Biocytin: Another biotinylated dye with similar applications but different spectral properties.
Fluorescein Biocytin: A biotinylated dye with green fluorescence, used for similar purposes but with different excitation/emission wavelengths.
Alexa Fluor Biocytin: A series of biotinylated dyes with varying fluorescence properties, used in a wide range of applications
Uniqueness: TMR Biocytin is unique due to its bright orange fluorescence and its ability to be detected in both fixed and unfixed samples. Its combination of tetramethylrhodamine and biocytin provides a versatile tool for various imaging and diagnostic applications, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C46H60N8O7S |
|---|---|
Molecular Weight |
869.1 g/mol |
IUPAC Name |
5-[5-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoyl]amino]pentylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C46H60N8O7S/c1-53(2)29-16-19-32-37(25-29)61-38-26-30(54(3)4)17-20-33(38)41(32)31-18-15-28(24-34(31)45(58)59)43(56)49-22-9-5-10-23-50-44(57)35(47)12-8-11-21-48-40(55)14-7-6-13-39-42-36(27-62-39)51-46(60)52-42/h15-20,24-26,35-36,39,42H,5-14,21-23,27,47H2,1-4H3,(H5-,48,49,50,51,52,55,56,57,58,59,60)/t35-,36-,39-,42-/m0/s1 |
InChI Key |
RRJNRPHRYXQIAB-VSZNSILHSA-N |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCNC(=O)[C@H](CCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)N)C(=O)[O-] |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCNC(=O)C(CCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)N)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




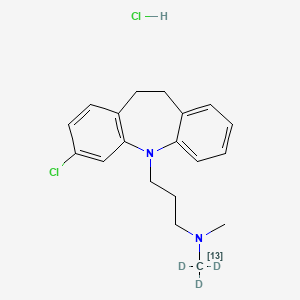
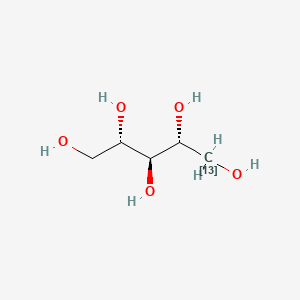
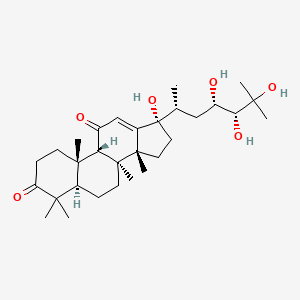
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one](/img/structure/B12405929.png)
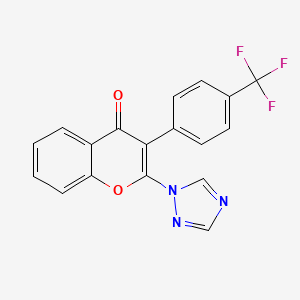
![1-[(2R,3R,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405933.png)

![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide](/img/structure/B12405957.png)
![9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12405966.png)
